molecular formula C10H12O4 B1204895 2',6'-Dimethoxy-4'-hydroxyacetophenone CAS No. 13246-14-5

2',6'-Dimethoxy-4'-hydroxyacetophenone

Cat. No.: B1204895
CAS No.: 13246-14-5
M. Wt: 196.2 g/mol
InChI Key: AZRTXUQINTVMDW-UHFFFAOYSA-N
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Description

2’,6’-Dimethoxy-4’-hydroxyacetophenone, also known as xanthoxylin, is an organic compound with the molecular formula C10H12O4. It is a derivative of acetophenone, characterized by the presence of two methoxy groups and one hydroxy group on the aromatic ring. This compound is known for its potential antibacterial and urease inhibitory effects .

Preparation Methods

2’,6’-Dimethoxy-4’-hydroxyacetophenone can be synthesized through various methods. Another method involves the methylation of phloracetophenone using dimethyl sulfate in a weak aqueous alkali solution . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,6’-Dimethoxy-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The methoxy and hydroxy groups on the aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,6’-Dimethoxy-4’-hydroxyacetophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,6’-Dimethoxy-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial effect is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The urease inhibitory effect is due to its binding to the active site of the enzyme, preventing the hydrolysis of urea .

Comparison with Similar Compounds

2’,6’-Dimethoxy-4’-hydroxyacetophenone can be compared with other similar compounds, such as:

    2’,4’,6’-Trihydroxyacetophenone: This compound has three hydroxy groups instead of two methoxy and one hydroxy group.

    2’-Hydroxy-4’,6’-dimethylacetophenone: This compound has methyl groups instead of methoxy groups.

    2’-Hydroxy-4’-methoxyacetophenone: This compound has one methoxy group and one hydroxy group.

The uniqueness of 2’,6’-Dimethoxy-4’-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10-8(13-2)4-7(12)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRTXUQINTVMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331998
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-14-5
Record name 2′,6′-Dimethoxy-4′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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